N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S.ClH/c1-30-19-6-7-20(31-2)23-22(19)26-25(35-23)28(9-3-8-27-10-12-32-13-11-27)24(29)17-4-5-18-21(16-17)34-15-14-33-18;/h4-7,16H,3,8-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKFTDQGMJFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Comparison
Target Compound vs. Benzo[c][1,2,5]thiadiazole Derivatives (e.g., DTCPB, DTCTB)
- Structural Differences: Target: Combines a benzo[d]thiazole (six-membered fused ring with sulfur and nitrogen) with a benzo[b][1,4]dioxine (oxygen-containing fused ring). DTCPB/DTCTB: Feature benzo[c][1,2,5]thiadiazole (five-membered ring with two nitrogens and one sulfur) linked to electron-rich substituents like di-p-tolylamino groups .
- Functional Implications: The target’s dioxine and thiazole moieties may enhance π-π stacking and hydrogen bonding compared to DTCPB’s thiadiazole core. The morpholinopropyl group in the target improves solubility, whereas DTCPB’s tolylamino groups increase lipophilicity.
Functional Group and Spectral Comparison
Target Compound vs. Triazole Derivatives ()
- Functional Groups :
- Spectral Data :
- The target’s IR spectrum would show strong C=O (carboxamide) and C-O (dioxine) stretches, contrasting with triazoles’ C=S and NH bands (~3300 cm⁻¹).
- Unlike triazoles, the target lacks tautomerism due to its rigid carboxamide linkage.
| Compound | Key IR Bands (cm⁻¹) | Notable NMR Signals |
|---|---|---|
| Target Compound | 1680 (C=O), 1250 (C-O) | δ 3.5–4.0 (morpholine CH₂), δ 6.8–7.2 (aromatic H) |
| Triazole [7–9] | 1255 (C=S), 3300 (NH) | δ 7.5–8.0 (sulfonyl aromatic H) |
Target Compound vs. Tetrahydroimidazopyridine Derivatives ()
- Synthesis: Target: Likely involves multi-step coupling (e.g., amide bond formation between benzothiazole and dioxine-carboxylic acid) and alkylation for morpholine incorporation. Tetrahydroimidazopyridines (): Utilize one-pot two-step reactions with nitrophenyl and cyano groups, confirmed via HRMS and NMR .
- Analytical Methods :
- Both classes rely on NMR, IR, and HRMS for structural validation. However, the target’s hydrochloride salt necessitates additional characterization (e.g., ion chromatography).
Research Implications and Limitations
- Bioactivity Potential: The target’s combination of electron-deficient (thiazole) and electron-rich (dioxine) systems may offer unique binding properties compared to DTCPB (thiadiazole) or triazoles.
- Limitations : Direct pharmacological or material data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
